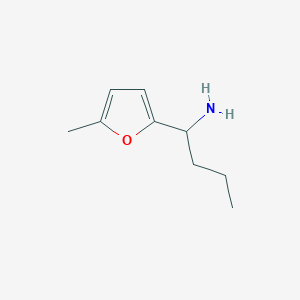
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a trifluoromethylbenzoyl oxime moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a methoxyphenyl derivative). The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Applications De Recherche Scientifique
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a ligand for various biological receptors, including adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the activation or inhibition of G-protein-coupled receptor signaling, leading to downstream effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: A piperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An antihypertensive agent with a piperazine moiety.
Uniqueness
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime is unique due to its combination of a methoxyphenyl group and a trifluoromethylbenzoyl oxime moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing innovative materials .
Propriétés
Formule moléculaire |
C27H26F3N3O3 |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
[(Z)-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]amino] 3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C27H26F3N3O3/c1-35-24-12-10-23(11-13-24)33-16-14-32(15-17-33)19-25(20-6-3-2-4-7-20)31-36-26(34)21-8-5-9-22(18-21)27(28,29)30/h2-13,18H,14-17,19H2,1H3/b31-25+ |
Clé InChI |
PHMACSOTHOSEQO-QCKNELIISA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13050408.png)
![7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13050412.png)
![1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050420.png)

![(E)-N-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B13050445.png)








![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)
